3-({[1,1'-BIPHENYL]-2-YL}AMINO)-5,5-DIMETHYLCYCLOHEX-2-EN-1-ONE
Overview
Description
3-({[1,1’-BIPHENYL]-2-YL}AMINO)-5,5-DIMETHYLCYCLOHEX-2-EN-1-ONE is an organic compound characterized by its unique structure, which includes a biphenyl group attached to an amino group and a cyclohexenone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[1,1’-BIPHENYL]-2-YL}AMINO)-5,5-DIMETHYLCYCLOHEX-2-EN-1-ONE typically involves a multi-step process. One common method includes the Suzuki coupling reaction, where a biphenyl boronic acid derivative reacts with a halogenated cyclohexenone under palladium catalysis . The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like toluene or ethanol, with the reaction being carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
For large-scale industrial production, the process may be optimized to increase yield and reduce costs. This can involve the use of continuous flow reactors, which allow for better control over reaction conditions and improved scalability. Additionally, the use of more efficient catalysts and greener solvents can be explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3-({[1,1’-BIPHENYL]-2-YL}AMINO)-5,5-DIMETHYLCYCLOHEX-2-EN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
3-({[1,1’-BIPHENYL]-2-YL}AMINO)-5,5-DIMETHYLCYCLOHEX-2-EN-1-ONE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings
Mechanism of Action
The mechanism by which 3-({[1,1’-BIPHENYL]-2-YL}AMINO)-5,5-DIMETHYLCYCLOHEX-2-EN-1-ONE exerts its effects involves its interaction with specific molecular targets. The biphenyl group allows for strong π-π interactions with aromatic amino acids in proteins, while the amino group can form hydrogen bonds with various biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1,1’-Biphenyl]-4,4’-diylbis(3-aryl-5-phenyl-5,6-dihydro-1,2,4,5-tetrazin-1-ium):
Uniqueness
3-({[1,1’-BIPHENYL]-2-YL}AMINO)-5,5-DIMETHYLCYCLOHEX-2-EN-1-ONE stands out due to its unique combination of a biphenyl group and a cyclohexenone ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
5,5-dimethyl-3-(2-phenylanilino)cyclohex-2-en-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO/c1-20(2)13-16(12-17(22)14-20)21-19-11-7-6-10-18(19)15-8-4-3-5-9-15/h3-12,21H,13-14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWCBUOGHIFRXPZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=CC(=O)C1)NC2=CC=CC=C2C3=CC=CC=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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